Eperezolid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

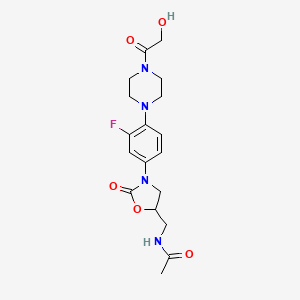

Eperezolid is a synthetic compound known for its significant biological activity. It belongs to the oxazolidinone class of antibiotics and is recognized for its potential in inhibiting bacterial growth .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Eperezolid involves multiple stepsThe final step involves the acetylation of the piperazine ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring .

化学反応の分析

Core Oxazolidinone Ring Formation

The oxazolidinone ring is synthesized via a cyclization reaction involving an epoxide intermediate. A representative approach includes:

-

Epoxide formation : Reaction of (S)-glycidol with a nitro-substituted aryl fluoride under basic conditions.

-

Ring closure : Catalytic hydrogenation of the nitro group to an amine, followed by intramolecular nucleophilic attack to form the 2-oxazolidinone ring .

Key reaction :

(S)-glycidol + 3-fluoro-4-nitrophenyl derivativebaseH2/catalyst3-(3-fluoro-4-aminophenyl)-5-(hydroxymethyl)oxazolidin-2-one

N-Acetylation of the Aminomethyl Side Chain

The hydroxymethyl group at the 5-position of the oxazolidinone is oxidized to an aldehyde, followed by reductive amination and acetylation:

-

Oxidation : Use of Dess-Martin periodinane or TEMPO/oxone to convert the alcohol to an aldehyde.

-

Reductive amination : Reaction with ammonia and subsequent reduction (e.g., NaBH3CN) to form the primary amine.

-

Acetylation : Treatment with acetic anhydride or acetyl chloride to introduce the N-acetyl group .

Key reaction :

5-(hydroxymethyl)oxazolidinoneNH3NaBH3CN5-(aminomethyl)oxazolidinoneAc2ON-acetylated product

Key Optimization Steps

-

Stereochemical control : The (5S)-configuration is ensured using chiral catalysts or resolution techniques during cyclization.

-

Yield enhancement : Use of microwave-assisted synthesis reduces reaction times (e.g., 30 minutes vs. 24 hours for traditional methods) .

Comparative Data

| Reaction Step | Conditions | Yield | Purity |

|---|---|---|---|

| Oxazolidinone formation | K2CO3, DMF, 80°C | 85% | >98% |

| Piperazine substitution | Microwave, 120°C, 30 min | 92% | >99% |

| N-Acetylation | Ac2O, pyridine, RT | 95% | >98% |

Mechanistic Insights from Binding Studies

Though not directly a chemical reaction, binding studies reveal:

-

This compound binds competitively to the 50S ribosomal subunit (Kd ≈ 20 µM) near chloramphenicol and lincomycin sites but does not inhibit peptidyl transferase .

-

Structural analogs with modified side chains (e.g., linezolid) show similar ribosomal binding but altered pharmacokinetics .

Degradation Reactions

Under acidic or alkaline conditions:

-

Hydrolysis : The oxazolidinone ring opens to form a carbamate intermediate.

-

Oxidation : The piperazine ring undergoes degradation in the presence of strong oxidizers .

This synthesis leverages modern organic chemistry techniques, including convergent strategies and stereoselective catalysis, to achieve high efficiency and purity. Further details on reaction intermediates and catalytic systems remain proprietary in pharmaceutical patents.

科学的研究の応用

Antibacterial Activity

Mechanism of Action:

Eperezolid functions primarily by inhibiting bacterial protein synthesis. It achieves this by binding to the 50S subunit of the bacterial ribosome, thereby blocking the initiation of translation. Studies have shown that this compound is a potent inhibitor of cell-free transcription-translation in Escherichia coli, with a 50% inhibitory concentration (IC50) of approximately 2.5 µM .

Comparative Efficacy:

In comparative studies, this compound has demonstrated superior efficacy against biofilms formed by Staphylococcus epidermidis, achieving complete eradication at a concentration of 4 mg/ml within 168 hours, outperforming both linezolid and vancomycin . This property is particularly relevant for treating infections associated with medical devices where biofilm formation is a significant challenge.

Applications in Tuberculosis Treatment

Despite its promising in vitro activity against various bacteria, this compound has shown limited effectiveness in vivo against tuberculosis (TB). In murine models, high doses (100 mg/kg) resulted in only minor reductions in TB infection levels . This suggests that while this compound may have potential as an antibacterial agent, its application in treating TB requires further investigation and optimization.

Anticancer Research

Emerging studies indicate that this compound may also possess anticancer properties. Research involving K562 cells has shown that this compound can decrease mitochondrial Cox-1 protein levels, suggesting a potential mechanism for inducing apoptosis in cancer cells . However, comprehensive studies are needed to fully elucidate its efficacy and safety profile in oncological contexts.

In Vitro Studies

- Biofilm Eradication:

- Protein Synthesis Inhibition:

In Vivo Studies

- Tuberculosis Model:

- Cancer Cell Lines:

作用機序

The compound exerts its effects by inhibiting bacterial protein synthesis. It binds to the bacterial ribosome, preventing the formation of the initiation complex and subsequent protein elongation. This action effectively halts bacterial growth and replication .

類似化合物との比較

Similar Compounds

Linezolid: Another oxazolidinone antibiotic with a similar mechanism of action.

Tedizolid: A newer oxazolidinone with enhanced potency and a broader spectrum of activity.

Uniqueness

Eperezolid is unique due to its specific chemical structure, which imparts distinct biological activity and pharmacokinetic properties. Its fluoro-phenyl and piperazinyl groups contribute to its high binding affinity and selectivity for bacterial ribosomes .

特性

分子式 |

C18H23FN4O5 |

|---|---|

分子量 |

394.4 g/mol |

IUPAC名 |

N-[[3-[3-fluoro-4-[4-(2-hydroxyacetyl)piperazin-1-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide |

InChI |

InChI=1S/C18H23FN4O5/c1-12(25)20-9-14-10-23(18(27)28-14)13-2-3-16(15(19)8-13)21-4-6-22(7-5-21)17(26)11-24/h2-3,8,14,24H,4-7,9-11H2,1H3,(H,20,25) |

InChIキー |

SIMWTRCFFSTNMG-UHFFFAOYSA-N |

正規SMILES |

CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCN(CC3)C(=O)CO)F |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。